molecular formula C15H24N4O B2432777 2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide CAS No. 1798030-56-4

2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide

Cat. No. B2432777
M. Wt: 276.384
InChI Key: OMPWJUKBDJCHCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide” is a complex organic compound that contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a basic aromatic ring structure found in many important biomolecules like DNA and RNA. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, IR spectroscopy, and NMR spectroscopy are often used to determine the structure of such compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine and pyrrolidine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .

Scientific Research Applications

Synthesis and Chemical Reactions:

  • Synthesis of Tetrahydropyridines

    A study described the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This reaction utilizes ethyl 2-methyl-2,3-butadienoate and N-tosylimines, highlighting a method to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. This research opens avenues for the development of novel compounds with potential pharmacological activities (Zhu, Lan, & Kwon, 2003).

  • Pyrimidine Derivatives

    Another research effort focused on the synthesis of 4,6-disubstituted 2-amino-5-formylpyrimidines, demonstrating different ring conformations and electronic structures. These compounds form hydrogen-bonded assemblies across multiple dimensions, which could have implications for designing drugs with specific molecular interactions (Acosta et al., 2013).

  • Hybrid Anticonvulsant Agents

    A significant study synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)propanamides, and 2-(2,5-dioxopyrrolidin-1-yl)butanamides as potential hybrid anticonvulsant agents. These compounds fuse chemical fragments from known antiepileptic drugs, showcasing a novel approach to drug development (Kamiński et al., 2015).

Medicinal Chemistry Applications:

  • Anticancer and Anti-Inflammatory Properties: Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents yielded novel compounds with significant biological activities. These findings are crucial for developing new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Material Science Applications:

  • Ionic Conductivity: A study on the phase behavior and ionic conductivity of ionic liquids doped with lithium bis(trifluoromethanesulfonyl)imide revealed significant findings for the development of advanced materials in energy storage technologies. This research highlights the impact of structural modifications on ionic conductivity and material properties (Martinelli et al., 2009).

properties

IUPAC Name

2-ethyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-3-12(4-2)15(20)17-11-13-16-8-7-14(18-13)19-9-5-6-10-19/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPWJUKBDJCHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide

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